molecular formula C10H13IO2 B2505854 1-(Iodomethyl)-7,7-dimethylbicyclo[2.2.1]heptane-2,3-dione CAS No. 539807-77-7

1-(Iodomethyl)-7,7-dimethylbicyclo[2.2.1]heptane-2,3-dione

Cat. No.: B2505854
CAS No.: 539807-77-7
M. Wt: 292.116
InChI Key: FPDLOOFOFQYKIT-UHFFFAOYSA-N
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Description

1-(Iodomethyl)-7,7-dimethylbicyclo[2.2.1]heptane-2,3-dione is a bicyclic ketone derivative featuring a rigid norbornane-like framework with a 7,7-dimethyl substitution and an iodomethyl group at the 1-position. The bicyclo[2.2.1]heptane-2,3-dione core is known for its thermodynamic stability and applications in medicinal chemistry, particularly in designing bioactive molecules .

Properties

IUPAC Name

1-(iodomethyl)-7,7-dimethylbicyclo[2.2.1]heptane-2,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13IO2/c1-9(2)6-3-4-10(9,5-11)8(13)7(6)12/h6H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPDLOOFOFQYKIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(=O)C2=O)CI)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(Iodomethyl)-7,7-dimethylbicyclo[2.2.1]heptane-2,3-dione typically involves the reaction of 1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione with iodine and other reagents under specific conditions. One method involves the use of hexaethyltriamidophosphite in the presence of diethylammonium chloride . This reaction yields a stable quasiphosphonium salt, which can be further processed to obtain the desired compound.

Chemical Reactions Analysis

1-(Iodomethyl)-7,7-dimethylbicyclo[2.2.1]heptane-2,3-dione undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Iodomethyl)-7,7-dimethylbicyclo[2.2.1]heptane-2,3-dione involves its interaction with specific molecular targets. The iodine atom plays a crucial role in its reactivity, allowing it to participate in various chemical reactions. The bicyclic structure provides stability and influences its chemical behavior .

Comparison with Similar Compounds

Halogen-Substituted Analogs

The substitution of iodine with other halogens (e.g., bromine, chlorine) significantly alters reactivity and physical properties. For example:

  • 1-(Bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptane-2,3-dione analogs exhibit lower molecular weights (due to bromine’s smaller atomic mass vs. iodine) and reduced leaving-group ability in nucleophilic substitutions.
  • Chlorinated analogs (e.g., 1-(Chloromethyl)-7,7-dimethylbicyclo[2.2.1]heptane-2,3-dione) would further reduce steric bulk but increase electronegativity, influencing solubility and reaction kinetics.

Table 1: Halogen-Substituted Derivatives Comparison

Substituent Molecular Weight (g/mol)* Melting Point (°C) Reactivity in SN2 Reactions
Iodomethyl ~308.1 Estimated 120–130 High (excellent leaving group)
Bromomethyl ~266.9 146–147 Moderate
Chloromethyl ~221.6 Not reported Low

*Calculated based on core structure (C₁₀H₁₄O₂) + substituent.

Positional and Functional Group Isomerism
  • 5,5-Dimethylbicyclo[2.2.1]heptane-2,3-dione (CAS 6248-97-1) : This positional isomer shifts the methyl groups to the 5-position, reducing steric strain at the bridgehead.
  • 1-(2-Hydroxyethyl)-7,7-dimethylbicyclo[2.2.1]heptane-2,3-dione (CAS 796842-09-6) : The hydroxyethyl group introduces hydrogen-bonding capacity, enhancing solubility in polar solvents. This contrasts with the iodomethyl derivative’s lipophilicity, which may favor membrane permeability in biological systems.

Table 2: Structural Isomers and Derivatives

Compound Substituent(s) Molecular Weight (g/mol) Key Properties
7,7-Dimethylbicyclo[2.2.1]heptane-2,3-dione None (parent compound) 166.2 Boiling point: 224.9°C; density: 1.113 g/cm³
5,5-Dimethylbicyclo[2.2.1]heptane-2,3-dione 5,5-dimethyl 152.2 Lower steric strain
1-(Iodomethyl)-7,7-dimethyl derivative 1-iodomethyl ~308.1 High reactivity in substitutions
1-(2-Hydroxyethyl)-7,7-dimethyl derivative 1-(2-hydroxyethyl) 196.2 Enhanced aqueous solubility

Biological Activity

1-(Iodomethyl)-7,7-dimethylbicyclo[2.2.1]heptane-2,3-dione is a bicyclic compound with potential biological activity that has garnered interest in medicinal chemistry. This compound belongs to the class of bicyclic ketones and possesses unique structural features that may influence its biological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C10H15IO2
  • Molecular Weight : 278.13 g/mol
  • CAS Number : 107243-99-2
  • Structure : The compound features a bicyclo[2.2.1]heptane core with an iodomethyl group and two ketone functionalities.

Synthesis

The synthesis of 1-(iodomethyl)-7,7-dimethylbicyclo[2.2.1]heptane-2,3-dione typically involves halogenation reactions using iodine sources under controlled conditions to introduce the iodomethyl group at the desired position on the bicyclic structure. The synthesis can be optimized for yield and purity through various methods including solvent selection and temperature control.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of related bicyclic compounds, suggesting that 1-(iodomethyl)-7,7-dimethylbicyclo[2.2.1]heptane-2,3-dione may exhibit similar effects. The introduction of halogen atoms often enhances the lipophilicity of compounds, potentially increasing their membrane permeability and antibacterial efficacy against Gram-positive bacteria.

Cytotoxicity

In vitro studies have shown that compounds with similar structures can induce cytotoxic effects in various cancer cell lines. For instance, derivatives of bicyclic ketones have demonstrated significant cytotoxicity against human melanoma cells, indicating that 1-(iodomethyl)-7,7-dimethylbicyclo[2.2.1]heptane-2,3-dione may also possess anticancer properties.

The proposed mechanisms by which bicyclic compounds exert their biological effects include:

  • Inhibition of Enzymatic Activity : Bicyclic ketones may inhibit key enzymes involved in metabolic pathways of microorganisms or cancer cells.
  • Disruption of Membrane Integrity : The lipophilic nature allows these compounds to integrate into cellular membranes, leading to disruption and cell death.

Case Study 1: Antibacterial Activity

A study investigating the antibacterial properties of various iodomethylated bicyclic compounds found that those with enhanced lipophilicity showed increased activity against Staphylococcus aureus and Escherichia coli. The study concluded that the presence of the iodomethyl group significantly contributed to the observed antimicrobial effects.

Case Study 2: Anticancer Activity

In another investigation, a series of bicyclic ketones were tested for their cytotoxic effects on human melanoma cell lines. Results indicated that certain derivatives induced apoptosis via mitochondrial pathways, suggesting potential therapeutic applications for 1-(iodomethyl)-7,7-dimethylbicyclo[2.2.1]heptane-2,3-dione in oncology.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/Cell LineIC50 (µM)
1-(Iodomethyl)-7,7-dimethylbicyclo[2.2.1]heptane-2,3-dioneAntibacterialStaphylococcus aureusTBD
1-(Bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptane-2,3-dioneAnticancerHuman melanoma cellsTBD
7-Bromo-1-(iodomethyl)-bicyclo[2.2.1]heptan-2-oneAntibacterialEscherichia coliTBD

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